4-(2-甲氧基苯氧基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

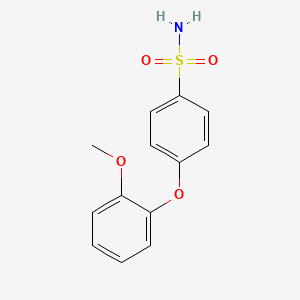

“4-(2-Methoxyphenoxy)benzenesulfonamide” is a chemical compound with the molecular formula C13H13NO4S. It is a type of sulfonamide, which is a group of compounds containing a functional group derived from sulfonic acid .

Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a methoxyphenoxy group . The molecular weight of this compound is 279.31.Physical And Chemical Properties Analysis

“4-(2-Methoxyphenoxy)benzenesulfonamide” is a powder at room temperature .科学研究应用

光动力疗法应用

- 癌症光动力疗法:用 4-(2-甲氧基苯氧基)苯磺酰胺衍生物取代的锌酞菁的合成和表征显示出在癌症治疗的光动力疗法中具有前景。这些化合物表现出高单线态氧量子产率,这对 II 型光动力疗法机制至关重要,在癌症治疗中提供作为 II 型光敏剂的潜力 (Pişkin, Canpolat, & Öztürk, 2020)。

生物活性研究

- 细胞毒性和碳酸酐酶抑制作用:对苯磺酰胺衍生物(包括 4-(2-甲氧基苯氧基)苯磺酰胺)的研究显示出有趣的细胞毒活性和对人胞浆碳酸酐酶同工型的强抑制作用。这些特性对于潜在的抗肿瘤活性研究至关重要 (Gul 等,2016)。

光物理化学性质

- 光催化应用:具有新的苯磺酰胺衍生物取代基(包括 4-(2-甲氧基苯氧基)苯磺酰胺)的锌(II)酞菁化合物已被研究其光物理和光化学性质。这些性质表明在光催化应用中具有潜在用途 (Öncül, Öztürk, & Pişkin, 2021)。

放射性配体开发

- 正电子发射断层扫描 (PET) 放射性配体:N-(4-二乙氨基)苄基-4-[¹¹C]甲氧基-N-(对甲苯基)苯磺酰胺的合成展示了其作为潜在 PET 选择性 CB2 放射性配体的应用,突出了 4-(2-甲氧基苯氧基)苯磺酰胺衍生物在影像和诊断中的实用性 (Gao 等,2014)。

抗菌应用

- 抑制细菌菌株:源自 4-(2-甲氧基苯氧基)苯磺酰胺的苯磺酰胺已显示出对大肠杆菌的生物膜抑制作用,表明它们作为抗菌剂的潜力 (Abbasi 等,2019)。

抗增殖活性

- 潜在的抗癌剂:包括 4-甲氧基变体在内的 N-(9-氧代-9H-呫吨-4-基)苯磺酰胺的新型衍生物已被合成并显示出对各种肿瘤细胞系具有显着的抗增殖活性。这指出了 4-(2-甲氧基苯氧基)苯磺酰胺衍生物在开发新的抗癌剂中的作用 (Motavallizadeh 等,2014)。

作用机制

Target of Action

4-(2-Methoxyphenoxy)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Therefore, the primary targets of 4-(2-Methoxyphenoxy)benzenesulfonamide are likely to be carbonic anhydrase and dihydropteroate synthetase enzymes.

Mode of Action

Based on the known activities of benzenesulfonamides, it can be inferred that 4-(2-methoxyphenoxy)benzenesulfonamide may interact with its targets (carbonic anhydrase and dihydropteroate synthetase) to inhibit their activities . This inhibition could lead to changes in the biochemical processes that these enzymes are involved in, potentially leading to therapeutic effects.

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 4-(2-Methoxyphenoxy)benzenesulfonamide could affect several biochemical pathways. For instance, carbonic anhydrase plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport . Therefore, its inhibition could affect these processes. On the other hand, dihydropteroate synthetase is involved in the synthesis of folic acid, a vital nutrient for cell growth and division . Its inhibition could therefore affect cell growth and division, particularly in rapidly dividing cells.

Pharmacokinetics

A study on a structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, showed that these compounds have acceptable absorption, distribution, metabolism, and excretion (adme) properties . Therefore, it is possible that 4-(2-Methoxyphenoxy)benzenesulfonamide may also have favorable ADME properties, which could impact its bioavailability and efficacy.

Result of Action

The inhibition of carbonic anhydrase and dihydropteroate synthetase by 4-(2-Methoxyphenoxy)benzenesulfonamide could lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase could disrupt pH balance and CO2 transport, potentially leading to changes in cellular function . Similarly, the inhibition of dihydropteroate synthetase could disrupt folic acid synthesis, potentially affecting cell growth and division .

安全和危害

未来方向

While specific future directions for “4-(2-Methoxyphenoxy)benzenesulfonamide” are not available, research into sulfonamides continues to be a vibrant field due to their wide range of pharmacological activities . Future research may focus on developing new sulfonamide derivatives with improved efficacy and safety profiles.

属性

IUPAC Name |

4-(2-methoxyphenoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAWJYDODDSCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenoxy)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2972355.png)

![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)

![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)

![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-([1,1'-biphenyl]-4-yloxy)ethanone](/img/structure/B2972360.png)

![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2972371.png)

![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)

amino}propanoic acid](/img/structure/B2972374.png)

![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)

![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)